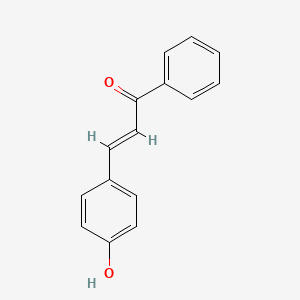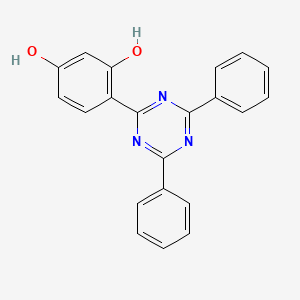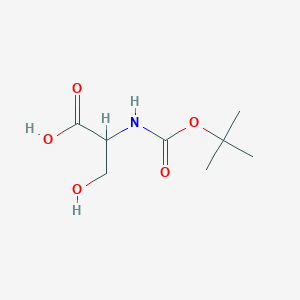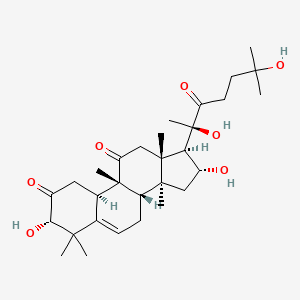![molecular formula C9H9NO3 B3028973 3-乙氧基苯并[D]异恶唑-6-醇 CAS No. 439085-76-4](/img/structure/B3028973.png)
3-乙氧基苯并[D]异恶唑-6-醇
描述
3-Ethoxybenzo[D]isoxazol-6-OL is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of isoxazoles and is used in various fields such as medicinal chemistry, neuroscience, and pharmacology.
科学研究应用
电子和热力学性质
3-乙氧基苯并[D]异恶唑-6-醇和类似的化合物因其电子性质和热力学行为而被研究。例如,使用 DFT/B3LYP 方法对 6-乙氧基苯并[d][1,3]恶唑硫醇-2-酮进行的理论研究揭示了对分子电子性质、反应性和热力学特性的见解,为理解 3-乙氧基苯并[D]异恶唑-6-醇等相关化合物的行为提供了基础 (Kumar, 2018).
催化转化和合成
该化合物在催化转化和合成程序中具有意义。值得注意的是,对铑和非金属催化方法的研究阐明了将异恶唑-5-酮转化为 2,3-二氢-6H-1,3-恶嗪-6-酮的途径,展示了在没有金属催化剂的情况下进行类卡宾转化的替代方法,这可能适用于 3-乙氧基苯并[D]异恶唑-6-醇的合成或转化 (Jurberg & Davies, 2017).
材料科学和表面化学
研究还深入探讨了异恶唑衍生物的材料科学和表面化学方面。例如,对钯催化的 3-芳基苯并[d]异恶唑的区域选择性均偶联和羟基化的研究,与 3-乙氧基苯并[D]异恶唑-6-醇密切相关,提供了对功能化、合成有用的苯并异恶唑的见解,这可用于设计涉及 3-乙氧基苯并[D]异恶唑-6-醇的材料或化学反应 (Guo 等人,2017).
有机化学和药用
在有机化学和潜在药用领域,对异恶唑衍生物(包括与 3-乙氧基苯并[D]异恶唑-6-醇类似的化合物)的研究突出了其广泛的生物活性。含有异恶唑的新型 S-三唑-1,3,4-噻二嗪、咪唑-1,3,4-噻二唑和咪唑-1,3,4-恶二唑的合成和表征,为理解 3-乙氧基苯并[D]异恶唑-6-醇在药学中的化学行为和潜在应用提供了基础 (Fang & Ca, 2004).
未来方向
作用机制
Target of Action
Isoxazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Isoxazole derivatives have been found to impact a variety of biochemical pathways, suggesting a broad spectrum of activity .
Result of Action
Isoxazole derivatives have been associated with a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
生化分析
Biochemical Properties
3-Ethoxybenzo[D]isoxazol-6-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the MAPK/ERK signaling pathway . These interactions are crucial for its biological activity, as they can modulate enzyme activity and influence cellular processes.
Cellular Effects
3-Ethoxybenzo[D]isoxazol-6-OL has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Additionally, 3-Ethoxybenzo[D]isoxazol-6-OL can alter gene expression patterns, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of 3-Ethoxybenzo[D]isoxazol-6-OL involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular function. For instance, 3-Ethoxybenzo[D]isoxazol-6-OL has been shown to inhibit certain enzymes in the MAPK/ERK signaling pathway, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethoxybenzo[D]isoxazol-6-OL can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethoxybenzo[D]isoxazol-6-OL remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Ethoxybenzo[D]isoxazol-6-OL can lead to sustained changes in cellular function, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of 3-Ethoxybenzo[D]isoxazol-6-OL vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, 3-Ethoxybenzo[D]isoxazol-6-OL can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-Ethoxybenzo[D]isoxazol-6-OL is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the MAPK/ERK signaling pathway, which is involved in cellular metabolism and energy production . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Ethoxybenzo[D]isoxazol-6-OL within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of 3-Ethoxybenzo[D]isoxazol-6-OL in therapeutic applications.
Subcellular Localization
3-Ethoxybenzo[D]isoxazol-6-OL exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is crucial for its biological activity, as it determines the interactions with target biomolecules and the resulting cellular responses.
属性
IUPAC Name |
3-ethoxy-1,2-benzoxazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-12-9-7-4-3-6(11)5-8(7)13-10-9/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPRFQJWGNAFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306910 | |
| Record name | 3-Ethoxy-1,2-benzisoxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439085-76-4 | |
| Record name | 3-Ethoxy-1,2-benzisoxazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439085-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-1,2-benzisoxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


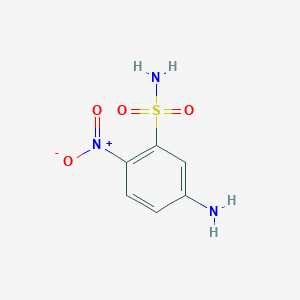
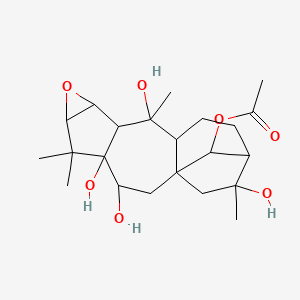

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

